An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dinitrophenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dinitrophenol, also known as picramic acid, is a synthetic organic compound with the chemical formula C₆H₅N₃O₅.[1] It is characterized by a phenol ring substituted with an amino group and two nitro groups.[1] This compound and its derivatives have garnered interest in various scientific and industrial fields, including the manufacturing of azo dyes and, historically, as a metabolic stimulant.[1][2] However, its application in the latter was quickly halted due to significant toxicity.[1] In the context of drug development, understanding the physicochemical properties of molecules like 2-Amino-4,6-dinitrophenol is paramount for predicting their behavior in biological systems, guiding formulation strategies, and ensuring safe handling. This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,6-dinitrophenol, supported by experimental data and protocols.
Chemical Identity and Structure
The structural arrangement of the functional groups on the benzene ring dictates the chemical reactivity and physical properties of 2-Amino-4,6-dinitrophenol. The presence of both an acidic hydroxyl group and a basic amino group gives the molecule an amphoteric character, allowing it to react as both an acid and a base.[3][4]
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Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4,6-dinitrophenol is presented in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a drug delivery system.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O₅ | [2] |
| Molecular Weight | 199.12 g/mol | [1] |
| Appearance | Dark red needles or prisms | [1][5] |
| Melting Point | 169 °C (336 °F) | [2][3] |
| Boiling Point | 386.3 °C at 760 mmHg | [2] |
| Water Solubility | <0.1 g/100 mL at 20.5 °C | [2] |
| Solubility in Organic Solvents | Moderately soluble in ethanol and benzene; sparingly soluble in diethyl ether and chloroform.[1] | [1] |
| LogP (Octanol/Water Partition Coefficient) | 0.93 | [6] |
| pKa | Structurally similar compounds have pKa values in the range of 3-5.[5] | [5] |
| Density | 1.749 g/cm³ | [2] |
| Flash Point | 187.5 °C (410 °F) | [2][3] |
| Vapor Pressure | 1.6 x 10⁻⁶ mmHg at 25 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of a compound.
-
UV-Vis Spectroscopy: In acidic mobile phases, related compounds like 2-amino-4-nitrophenol exhibit absorption maxima at approximately 224 nm, 262 nm, and 308 nm.[7] The UV-Vis spectrum of 2-Amino-4,6-dinitrophenol is expected to be sensitive to the pH of the solvent due to the presence of the ionizable amino and hydroxyl groups.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 4-amino-2-nitrophenol, provides information about its functional groups.[8] Key expected absorption bands for 2-Amino-4,6-dinitrophenol would include N-H stretching vibrations for the amino group, O-H stretching for the hydroxyl group, and characteristic strong absorptions for the nitro groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups.[8] The chemical shifts of the -NH₂ and -OH protons can be highly variable depending on the solvent, concentration, and temperature.[8]
-
¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring.[8] The carbons attached to the electronegative oxygen and nitrogen atoms of the hydroxyl, amino, and nitro groups will be deshielded and appear at higher chemical shifts.[8]
-
Reactivity and Stability
2-Amino-4,6-dinitrophenol is a reactive compound with specific hazards that must be carefully managed in a laboratory setting.
-
Explosive Nature: In its dry state, it is a dangerous fire risk and is sensitive to shock, heat, and friction, which can lead to an explosion.[1][3] Wetting the compound significantly reduces this hazard.[3][4]
-
Reactivity with Oxidizing and Reducing Agents: It reacts vigorously with strong oxidizing agents.[1][3] Mixing with reducing agents, such as hydrides or alkali metals, can also lead to vigorous reactions that may culminate in detonation.[1][3]
-
Acid-Base Reactivity: As an amphoteric substance, it can react as both an acid and a base.[3][4] It may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solvents.[3][4]
-
Thermal Stability: The compound may decompose explosively upon heating.[9]
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Synthesis and Purification
A common synthetic route to 2-Amino-4,6-dinitrophenol involves the selective reduction of a related dinitrophenol compound.
Experimental Protocol: Synthesis via Selective Reduction of 2,4-Dinitrophenol
This protocol is based on the well-established Zinin reduction, adapted for the synthesis of related aminonitrophenols.[10][11] The key to this synthesis is the careful control of reaction conditions to favor the reduction of only one nitro group.
Materials:
-
2,4-Dinitrophenol
-
Sodium sulfide (fused, 60%) or Sodium hydrosulfide
-
Ammonium chloride
-
Concentrated aqueous ammonia (28%)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
Deionized water
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In the 5-L three-necked flask, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.[10]
-
Addition of Reagents: With efficient stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.[10] Heat the mixture to 85°C.[10]
-
Controlled Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide.[10] The temperature will rise to 80-85°C; maintain this temperature range by adjusting the rate of addition or by cooling the flask.[10]
-
Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.[10] Filter the hot reaction mixture through a pre-heated Büchner funnel.[10]
-
Crystallization: Cool the hot filtrate overnight to allow the product to crystallize.[10] Collect the crystals by filtration.
-
Purification: Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid until the color changes from dark red to olive brown.[10] Add activated carbon, heat the solution, and filter it while hot.[10]
-
Final Product: Cool the filtrate to 20°C to obtain the purified 2-amino-4-nitrophenol (an isomer of the target compound, illustrating the general method).[10] The synthesis of 2-Amino-4,6-dinitrophenol follows a similar principle of selective reduction.
Causality Behind Experimental Choices:
-
Ammonium Chloride and Ammonia: The use of an ammonium chloride/ammonia buffer system helps to maintain the pH in a range that favors the selective reduction of one nitro group.[12]
-
Controlled Temperature and Reagent Addition: The exothermic nature of the reduction requires careful control of the temperature and the rate of sodium sulfide addition to prevent runaway reactions and the formation of undesired byproducts.[10]
-
Acidification and Recrystallization: Acidification protonates the phenoxide intermediate, and subsequent recrystallization with activated carbon treatment removes impurities, yielding a purer final product.[10]
Analytical Methods
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of 2-Amino-4,6-dinitrophenol and its related compounds.
Experimental Protocol: HPLC Analysis
This protocol is a general guideline for the quantitative analysis of nitrophenolic compounds.[13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.085% orthophosphoric acid) is often used.[13] A common starting point is a 30:70 (v/v) mixture of acetonitrile and buffer.[13]
-
Flow Rate: 0.8 to 1.0 mL/min.[13]
-
Column Temperature: 50°C.[13]
-
Detection Wavelength: Based on the UV-Vis spectrum, an appropriate wavelength in the range of 260-350 nm should be selected for optimal sensitivity.[7][14]
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-Amino-4,6-dinitrophenol of known concentration in a suitable solvent (e.g., the mobile phase). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 2-Amino-4,6-dinitrophenol in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2-Amino-4,6-dinitrophenol in the samples from the calibration curve.
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling 2-Amino-4,6-dinitrophenol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][15]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9][15]
-
Handling Precautions: Avoid creating dust.[15] Do not subject the dry material to heat, shock, or friction.[9][15] Keep it wetted with at least 20% water to reduce its explosive hazard.[4][5]
-
Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[16][17]
-
Toxicity: 2-Amino-4,6-dinitrophenol is harmful if swallowed, inhaled, or absorbed through the skin.[9][15] Exposure can cause dizziness, abdominal cramps, vomiting, and convulsions.[3]
Applications in Research and Drug Development
While its direct therapeutic use is precluded by its toxicity, 2-Amino-4,6-dinitrophenol and its derivatives are valuable in several research contexts.
-
Synthetic Intermediate: It serves as a precursor in the synthesis of azo dyes and other complex organic molecules.[2][12]
-
Analytical Standards: It is used as a reference standard in the development of analytical methods, such as GC-MS and HPLC, for the detection of nitrophenolic compounds in various matrices.[12][13]
-
Metabolism and Toxicology Studies: It is a metabolite of the more highly nitrated compound, 2,4,6-trinitrophenol (picric acid), making it relevant for studies on the environmental fate and toxicology of nitroaromatic compounds.[12] The parent compound, 2,4-dinitrophenol (DNP), has been studied for its ability to uncouple oxidative phosphorylation, a mechanism that has been explored for its potential in treating obesity and non-alcoholic fatty liver disease, albeit with significant safety concerns.[18][19]
Conclusion
2-Amino-4,6-dinitrophenol is a compound with a rich and complex profile of physicochemical properties. Its unique combination of functional groups results in distinct spectroscopic signatures, predictable reactivity, and significant handling challenges. For researchers in drug development and related scientific fields, a thorough understanding of these properties is not merely academic but a practical necessity for safe and effective utilization. The data and protocols presented in this guide offer a solid foundation for working with this and structurally similar molecules, enabling further research into their potential applications and the mitigation of their inherent risks.
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Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations (chemical activity descriptors, NBO, DNA/ECT) of (E)-2-((2-hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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